

Application Notes and Protocols for In Vitro Kinase Assay of NVP-BHG712

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Compound of Interest

Compound Name: NVP-BHG712

Cat. No.: B1684431

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These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of **NVP-BHG712**, a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase. This document is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and signal transduction pathways.

NVP-BHG712 is a small molecule inhibitor that selectively targets EphB4 kinase, playing a crucial role in embryonic vessel development, vascular remodeling, and tumor angiogenesis.[1][2] It also shows activity against other kinases at higher concentrations, including c-Raf, c-Src, and c-Abl.[3][4] Understanding the potency and selectivity of **NVP-BHG712** is critical for its application in research and potential therapeutic development.

Data Presentation

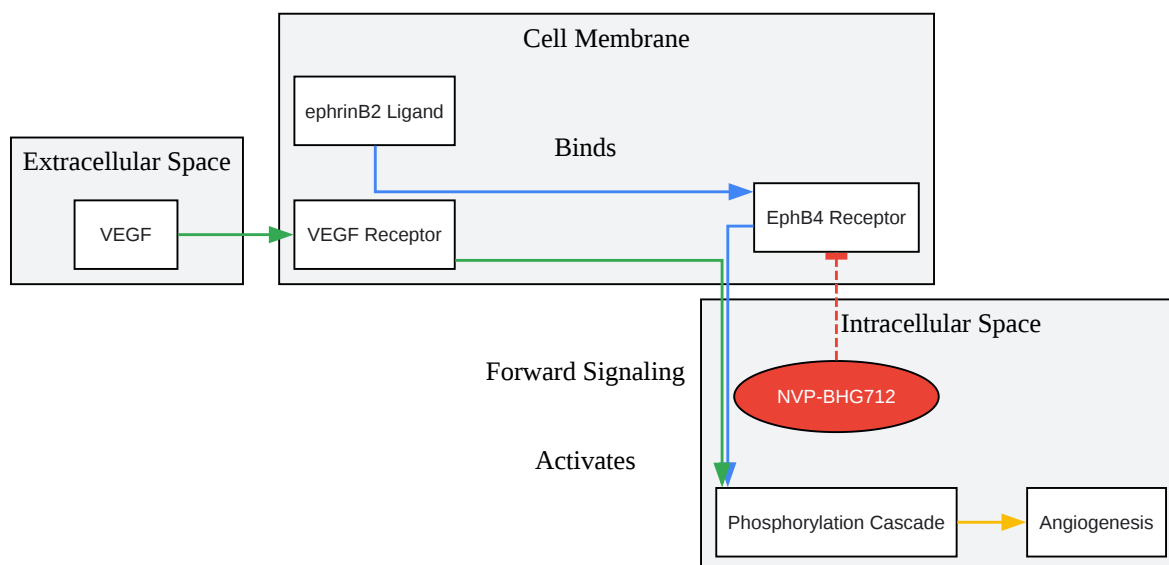
The inhibitory activity of **NVP-BHG712** against various kinases is summarized in the table below. The data is presented as half-maximal inhibitory concentration (IC50) or half-maximal effective dose (ED50) values, providing a quantitative measure of the compound's potency.

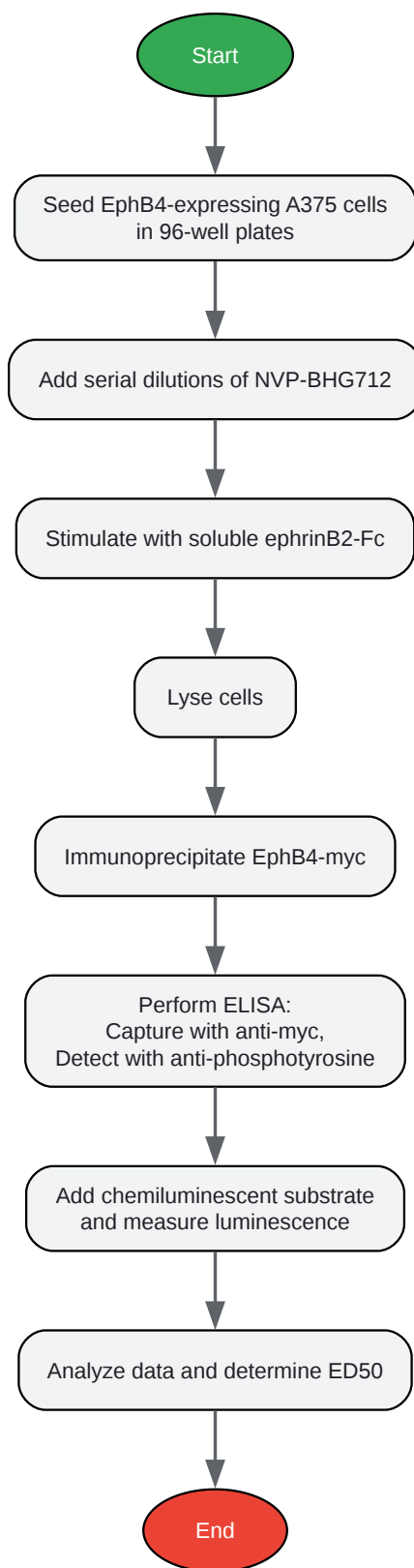
Kinase Target	IC50 / ED50	Assay Type
Primary Targets		
EphB4	25 nM (ED50)	Cellular Autophosphorylation Assay
EphB4	3.0 nM (IC50)	Biochemical Assay
EphA2	3.3 nM (IC50)	Biochemical Assay
Secondary Targets		
c-Raf	0.395 µM (IC50)	Biochemical Assay
c-Src	1.266 µM (IC50)	Biochemical Assay
c-Abl	1.667 µM (IC50)	Biochemical Assay
VEGFR2	4.2 µM (ED50)	Cellular Autophosphorylation Assay

Note: It is important to be aware of a regioisomer of **NVP-BHG712** (NVPiso) that has been found in some commercial samples and exhibits a different selectivity profile, with significantly lower affinity for EphB4.[\[5\]](#)

Signaling Pathway

The diagram below illustrates the signaling pathway involving EphB4 and its cognitive ligand ephrinB2, which is a key mediator of VEGF-induced angiogenesis. **NVP-BHG712** specifically inhibits the forward signaling of EphB4.





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References

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- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
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